Undecyl dihydrogen phosphate

Catalog No.
S14236564
CAS No.
M.F
C11H25O4P
M. Wt
252.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecyl dihydrogen phosphate

Product Name

Undecyl dihydrogen phosphate

IUPAC Name

undecyl dihydrogen phosphate

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

InChI

InChI=1S/C11H25O4P/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14/h2-11H2,1H3,(H2,12,13,14)

InChI Key

VAIOGRPEROWKJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOP(=O)(O)O

Undecyl dihydrogen phosphate (C11H25O4P) is a high-purity, odd-chain monoalkyl phosphate ester utilized extensively in surface modification, corrosion inhibition, and specialized surfactant formulations [1]. Featuring a polar phosphate headgroup capable of strong coordination with metal oxides and a hydrophobic undecyl tail that drives spontaneous self-assembly, it occupies a critical intermediate position between C10 and C12 homologs. In procurement and material selection contexts, this specific C11 compound is prioritized for applications demanding a precise hydrophilic-lipophilic balance (HLB) and robust monolayer formation, where standard even-chain analogs fail to meet the combined solubility, processability, and packing density requirements [2].

Substituting undecyl dihydrogen phosphate with its closest even-chain homologs, decyl (C10) or dodecyl (C12) dihydrogen phosphate, introduces critical process and performance failures in industrial workflows [1]. Decyl phosphate exhibits a significantly higher critical micelle concentration (CMC), leading to incomplete surface coverage and weaker hydrophobic shielding in corrosion inhibition or flotation assays. Conversely, dodecyl phosphate suffers from a higher Krafft point, necessitating elevated temperatures for aqueous dissolution and risking premature precipitation during ambient-temperature processing [2]. The odd-carbon C11 chain uniquely balances these extremes, offering the dense van der Waals packing required for robust self-assembled monolayers (SAMs) without the solubility penalties of C12 chains. Additionally, substituting with crude mono/di-alkyl phosphate mixtures compromises reproducibility, as dialkyl impurities sterically disrupt the tight packing geometry essential for high-fidelity surface functionalization [3].

Micellization Efficiency and Surface Adsorption (vs. Decyl Phosphate)

In comparative surfactant profiling, monoalkyl phosphates exhibit a logarithmic decrease in CMC with increasing chain length [1]. Undecyl dihydrogen phosphate demonstrates a CMC significantly lower than that of decyl dihydrogen phosphate, translating to a higher thermodynamic drive for spontaneous adsorption at the solid-liquid interface. When applied to metal oxide functionalization, the C11 chain achieves saturation coverage at lower bulk concentrations than the C10 analog, reducing material consumption and ensuring a more densely packed, defect-free monolayer [2].

Evidence DimensionCritical Micelle Concentration (CMC) and Adsorption Drive
Target Compound DataUndecyl dihydrogen phosphate (Optimized low-concentration saturation)
Comparator Or BaselineDecyl dihydrogen phosphate (Requires higher concentration for equivalent micellization)
Quantified DifferenceSubstantial reduction in CMC enabling lower dosing rates
ConditionsAqueous solution, ambient temperature

Procurement teams can achieve target surface modification at lower dosing rates, reducing overall chemical consumption while improving monolayer density.

Aqueous Processability and Krafft Point Dynamics (vs. Dodecyl Phosphate)

The Krafft point of monoalkyl phosphates dictates the minimum temperature required for full micellar solubilization [1]. Dodecyl dihydrogen phosphate (C12) typically exhibits a Krafft point that borders or exceeds ambient room temperature, often requiring heating jackets during formulation to prevent precipitation. In contrast, the odd-carbon symmetry of undecyl dihydrogen phosphate disrupts crystalline lattice packing in the solid state, depressing its Krafft point relative to the C12 homolog [2]. This ensures that the C11 phosphate remains fully soluble and processable in aqueous media at standard ambient temperatures, eliminating the energy costs and thermal degradation risks associated with heated mixing tanks.

Evidence DimensionKrafft Point and Ambient Solubility
Target Compound DataUndecyl dihydrogen phosphate (Soluble at standard ambient temperatures)
Comparator Or BaselineDodecyl dihydrogen phosphate (Higher Krafft point, prone to ambient precipitation)
Quantified DifferenceLower Krafft temperature enabling 100% ambient processing without heating
ConditionsAqueous formulation, 20-25°C

Eliminates the need for heated process lines, ensuring stable, precipitation-free formulations at room temperature.

Monolayer Packing and Protein Resistance on Titanium (vs. Dialkyl Impurities)

High-purity monoalkyl phosphates are critical for generating highly ordered self-assembled monolayers (SAMs) on titanium oxide surfaces [1]. Studies on alkane phosphate SAMs demonstrate that the monoalkyl structure allows the phosphate headgroups to coordinate tightly with the TiO2 lattice, while the C11 tails align via van der Waals forces to create a dense hydrophobic barrier. The presence of dialkyl phosphate impurities (e.g., di-undecyl phosphate) introduces severe steric hindrance, disrupting the packing geometry and increasing the free volume within the SAM [2]. This defect-rich structure drastically reduces the surface's resistance to non-specific protein adsorption.

Evidence DimensionMonolayer Packing Density and Defect Rate
Target Compound DataPure Undecyl dihydrogen phosphate (High-density, highly ordered SAM)
Comparator Or BaselineMono/Di-alkyl phosphate mixtures (Sterically hindered, defect-rich SAM)
Quantified DifferenceSignificant reduction in pinhole defects and non-specific adsorption
ConditionsTitanium oxide substrate, aqueous deposition

Procuring the high-purity monoalkyl C11 form is essential for biomedical and anti-corrosion coatings where monolayer integrity dictates passivating performance.

Corrosion Inhibition Efficiency on Iron Substrates (vs. C10 Analogs)

Alkyl phosphate esters act as effective anodic corrosion inhibitors for iron and steel in acidic and neutral media, with inhibition efficiency directly proportional to the hydrophobic shielding provided by the alkyl tail [1]. Undecyl dihydrogen phosphate outperforms decyl phosphate by forming a thicker, more hydrophobic passivating film that more effectively repels water and corrosive anions. While dodecyl phosphate offers similar theoretical shielding, its slower dissolution kinetics and lower bulk solubility often result in incomplete film formation during rapid dip-coating processes [2]. The C11 homolog provides the optimal kinetic and thermodynamic balance for rapid, high-efficiency passivation.

Evidence DimensionCorrosion Inhibition Efficiency and Film Formation Kinetics
Target Compound DataUndecyl dihydrogen phosphate (Rapid film formation, high hydrophobic shielding)
Comparator Or BaselineDecyl phosphate (Lower shielding) / Dodecyl phosphate (Slower kinetics)
Quantified DifferenceOptimal balance of rapid passivation and high inhibition efficiency
ConditionsIron substrate, aqueous corrosive media

Delivers superior anti-corrosion performance in industrial dip-coating operations without the solubility bottlenecks of longer-chain analogs.

Titanium Implant Surface Modification

Used as a primary anchor for self-assembled monolayers (SAMs) on titanium oxide, providing a dense, defect-free background that resists non-specific protein adsorption while allowing controlled biofunctionalization [1].

Ambient-Temperature Corrosion Inhibitor Formulations

Ideal for aqueous anti-corrosion dips for iron and steel where heating is not feasible, leveraging its depressed Krafft point and rapid film-formation kinetics compared to C12 analogs [2].

High-Performance Flotation Collectors

Employed in mineral processing where precise hydrophilic-lipophilic balance (HLB) is required to selectively separate ores, outperforming C10 and C12 collectors in specific recovery assays due to its optimized micellization behavior [3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

252.14904627 g/mol

Monoisotopic Mass

252.14904627 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types